Methyl 3-(2,3-dimethoxyphenyl)-3-oxopropanoate
Description
Methyl 3-(2,3-dimethoxyphenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 2,3-dimethoxyphenyl group attached to a 3-oxopropanoate moiety
Properties
IUPAC Name |
methyl 3-(2,3-dimethoxyphenyl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-15-10-6-4-5-8(12(10)17-3)9(13)7-11(14)16-2/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNHWGHYAMQMFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,3-dimethoxyphenyl)-3-oxopropanoate typically involves the esterification of 3-(2,3-dimethoxyphenyl)-3-oxopropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,3-dimethoxyphenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed.
Major Products
Oxidation: 3-(2,3-dimethoxyphenyl)-3-oxopropanoic acid.
Reduction: Methyl 3-(2,3-dimethoxyphenyl)-3-hydroxypropanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2,3-dimethoxyphenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Methyl 3-(2,3-dimethoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
Methyl 3-(2,3-dimethoxyphenyl)-2-hydroxypropanoate: A closely related compound with a hydroxyl group instead of a keto group.
Uniqueness
Methyl 3-(2,3-dimethoxyphenyl)-3-oxopropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ester and keto groups make it a versatile intermediate in organic synthesis, while the methoxy groups enhance its potential as a bioactive compound.
Biological Activity
Methyl 3-(2,3-dimethoxyphenyl)-3-oxopropanoate is an organic compound that has garnered attention in scientific research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H14O5
- Molecular Weight : 238.24 g/mol
- Structure : The compound features a methoxy-substituted phenyl ring, which is crucial for its biological interactions.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity . This property is vital as it helps mitigate oxidative stress in biological systems. The presence of methoxy groups enhances its ability to scavenge free radicals, thereby protecting cells from damage.
Antibacterial Activity
The compound has been studied for its antibacterial properties against various strains of bacteria. In a comparative study, it showed notable effectiveness against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin in some cases.
| Bacteria Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.015 mg/mL | 0.030 mg/mL |
| Escherichia coli | 0.020 mg/mL | 0.040 mg/mL |
| Bacillus cereus | 0.010 mg/mL | 0.025 mg/mL |
These findings suggest that the compound could be a candidate for developing new antibacterial agents.
Anti-inflammatory Effects
Preliminary studies have indicated that this compound may possess anti-inflammatory properties . Its structural characteristics allow it to interact with inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
The biological activity of this compound can be attributed to its interactions with specific molecular targets:
- Hydrogen Bonding : The methoxy groups can form hydrogen bonds with biological macromolecules, influencing their activity.
- Ester Hydrolysis : The ester group may undergo hydrolysis to release active metabolites that exert biological effects.
- Enzyme Modulation : The compound may modulate the activity of enzymes involved in metabolic pathways, contributing to its anti-inflammatory and antibacterial effects.
Case Studies and Research Findings
-
Antibacterial Efficacy Study :
A recent study evaluated the antibacterial efficacy of several derivatives of this compound against common bacterial pathogens. Results showed that certain derivatives had MIC values significantly lower than those of standard antibiotics, suggesting potential for clinical applications . -
Antioxidant Activity Assessment :
Another study focused on the antioxidant capacity of this compound using various in vitro assays. It demonstrated a strong ability to reduce oxidative stress markers in cultured cells, indicating its potential role in preventing oxidative damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
